2-(4-Morpholinyl)-4H-1-benzopyran-4-one

Catalog No.
S561591
CAS No.
130735-56-7
M.F
C13H13NO3
M. Wt
231.25 g/mol
Availability
In Stock
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2-(4-Morpholinyl)-4H-1-benzopyran-4-one

CAS Number

130735-56-7

Product Name

2-(4-Morpholinyl)-4H-1-benzopyran-4-one

IUPAC Name

2-morpholin-4-ylchromen-4-one

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C13H13NO3/c15-11-9-13(14-5-7-16-8-6-14)17-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2

InChI Key

QNFWERYZJLBANZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)C3=CC=CC=C3O2

Synonyms

2-(4-morpholinyl)-4H-1-benzopyran-4-one, U 67154, U-67154, U67154

Canonical SMILES

C1COCCN1C2=CC(=O)C3=CC=CC=C3O2

Discovery and Initial Characterization

The discovery of 2-(4-Morpholinyl)-4H-1-benzopyran-4-one, commonly known by its laboratory designation LY294002, represents a significant milestone in the development of phosphatidylinositol 3-kinase inhibitors [1]. This compound was first synthesized and characterized in the early 1990s as part of a systematic screening program conducted by Lilly Research Laboratories, which aimed to identify specific inhibitors of phosphatidylinositol 3-kinase based on the natural flavonoid quercetin [14] [36].

The initial characterization studies, published in 1994, demonstrated that 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one completely and specifically abolished phosphatidylinositol 3-kinase activity with an inhibitory concentration fifty percent value of 0.43 microgram per milliliter, equivalent to 1.40 micromolar [14]. The compound exhibited remarkable selectivity, showing no inhibitory activity against phosphatidylinositol 4-kinase or other tested protein and lipid kinases at comparable concentrations [14].

The molecular structure of this benzopyran derivative was characterized using standard analytical techniques, revealing a molecular formula of C19H17NO3 and a molecular weight of 307.3 daltons [4]. The compound features a chromone backbone with a morpholine substituent at the 2-position and a phenyl group at the 8-position [1] [13]. X-ray crystallographic studies later confirmed the three-dimensional structure and provided crucial insights into the binding mode with target proteins [33].

The initial synthesis pathway involved the modification of quercetin, a naturally occurring flavonoid, through systematic structural alterations [29] [36]. The synthetic approach demonstrated that the morpholine moiety was essential for biological activity, as analogs lacking this structural feature showed dramatically reduced potency [14] [33]. The development team established that even slight modifications to the core structure resulted in marked decreases in inhibition, highlighting the compound's highly selective structure-activity relationship [14].

Evolution as a Research Tool

Following its initial characterization, 2-(4-Morpholinyl)-4H-1-benzopyran-4-one rapidly evolved into one of the most widely utilized research tools for investigating phosphatidylinositol 3-kinase signaling pathways [8] [9]. The compound's reversible inhibition mechanism distinguished it from other available inhibitors and made it particularly valuable for cellular studies where temporary inhibition was desired [9] [17].

The research utility of this compound expanded significantly throughout the late 1990s and early 2000s, with over 500 studies utilizing it annually by the mid-2000s [8]. Its application in neuroscience research proved particularly valuable, with studies demonstrating its effects on synaptic vesicle cycling and neurotransmitter release [17]. Research at the neuromuscular junction revealed that the compound reversibly inhibited endocytosis and vesicle reformation, consistent with phosphatidylinositol 3-kinase-dependent effects [17].

The compound's role as a research tool was further enhanced by comprehensive proteomic studies that mapped its complete target profile [8]. Chemical proteomic approaches using immobilized analogs revealed that 2-(4-Morpholinyl)-4H-1-benzopyran-4-one binds not only to class I phosphatidylinositol 3-kinases but also to novel targets seemingly unrelated to the phosphatidylinositol 3-kinase family [8]. These studies identified additional binding partners including casein kinase 2, glycogen synthase kinase 3, and various ATPase family proteins [8].

Advanced crystallographic studies provided detailed molecular insights into the compound's binding mode with phosphatidylinositol 3-kinase gamma [33]. The morpholine oxygen atom forms a critical hydrogen bond with the hinge region residue Val882, while the carbonyl oxygen establishes additional interactions with Lys833 [33]. These structural insights validated the essential role of the morpholine substituent and explained the compound's selectivity profile [33].

Development of Structural Analogs

The success of 2-(4-Morpholinyl)-4H-1-benzopyran-4-one as a research tool prompted extensive medicinal chemistry efforts to develop improved analogs with enhanced potency, selectivity, and pharmaceutical properties [15] [18] [27]. The structure-activity relationship studies revealed that the morpholine moiety represents a privileged scaffold for phosphatidylinositol 3-kinase inhibition [29].

Early analog development focused on modifications of the phenyl substituent and the benzopyran core [15]. Researchers synthesized numerous derivatives incorporating different substituents at various positions of the chromone ring system [27]. These studies established that substitution patterns significantly influenced both potency and selectivity profiles [27].

A particularly important development was the creation of PI828, an analog designed for chemical proteomic studies [8]. This derivative incorporated an amine linker at the 4-position of the phenyl ring, allowing immobilization on solid supports while maintaining biological activity [8]. PI828 demonstrated superior potency compared to the parent compound, particularly against phosphatidylinositol 3-kinase beta [8].

CompoundPhosphatidylinositol 3-kinase Alpha IC50 (μM)Phosphatidylinositol 3-kinase Beta IC50 (μM)Casein Kinase 2 IC50 (μM)
2-(4-Morpholinyl)-4H-1-benzopyran-4-one0.186Not specified0.098
PI8280.173Enhanced potency0.149

The development of benzopyran-isoxazole hybrid compounds represents another significant advancement in analog development [6] [27]. These conjugates demonstrated enhanced antiproliferative activities against cancer cell lines while maintaining selectivity [6]. The structure-activity relationship analysis revealed that esterification of 3,5-dimethylisoxazole-4-carboxylic acid with 3-(hydroxymethyl) substituted benzopyran derivatives produced compounds with significantly higher selectivity toward cancer cell lines [27].

Recent synthetic methodologies have expanded the scope of morpholine-containing analogs [16] [28]. Advanced synthetic routes utilizing ring-closing strategies and modified Vilsmeier-Haack reactions have enabled the preparation of diverse structural variants [27]. These approaches have facilitated the exploration of 6,6-spiroacetal and 6,7-spiroacetal analogs, representing virtually unexplored chemical space in drug discovery [16].

Comparative Analysis with Wortmannin and Other Phosphatidylinositol 3-kinase Inhibitors

The comparative analysis of 2-(4-Morpholinyl)-4H-1-benzopyran-4-one with wortmannin and other phosphatidylinositol 3-kinase inhibitors reveals distinct mechanistic and pharmacological differences that have shaped their respective roles in research and drug development [19] [20] [25].

Wortmannin, a naturally occurring metabolite of Penicillium funiculosum, represents the first described phosphatidylinositol 3-kinase inhibitor with an inhibitory concentration fifty percent value of 4.2 nanomolar [23]. Unlike 2-(4-Morpholinyl)-4H-1-benzopyran-4-one, wortmannin acts as an irreversible inhibitor, forming covalent adducts with lysine residues in the ATP-binding pocket [23]. This irreversible mechanism, while providing potent inhibition, limits its utility in studies requiring reversible inhibition [9].

The stability profiles of these inhibitors differ significantly [19]. 2-(4-Morpholinyl)-4H-1-benzopyran-4-one demonstrates superior stability compared to wortmannin but exhibits lower potency [19]. Poor aqueous solubility represents a major limitation for both compounds, though this has been partially addressed through prodrug approaches such as SF1126, which incorporates an RGD targeting peptide [19].

Comparative studies have revealed differential effects of these inhibitors on various cellular processes [20] [21] [25]. In pancreatic cancer cells, 2-(4-Morpholinyl)-4H-1-benzopyran-4-one demonstrated an unusual ability to enhance AKT phosphorylation specifically in gemcitabine-resistant cell lines, an effect not observed with wortmannin [20] [21]. This differential behavior highlights the importance of inhibitor selection in specific experimental contexts [21].

InhibitorMechanismIC50 (Phosphatidylinositol 3-kinase)ReversibilityStability
2-(4-Morpholinyl)-4H-1-benzopyran-4-oneCompetitive1.40 μMReversibleMore stable
WortmanninIrreversible covalent4.2 nMIrreversibleLess stable
PI-103CompetitiveVariableReversiblePoor solubility

The selectivity profiles also differ substantially among these inhibitors [8] [12]. Chemical proteomic analysis revealed that 2-(4-Morpholinyl)-4H-1-benzopyran-4-one exhibits broader target engagement, inhibiting BET bromodomain proteins BRD2, BRD3, and BRD4 in addition to phosphatidylinositol 3-kinase [12]. This dual kinase and bromodomain inhibitory activity distinguishes it from wortmannin and other phosphatidylinositol 3-kinase inhibitors [12].

Studies comparing the effects on Toll-like receptor signaling demonstrated opposite outcomes between wortmannin and 2-(4-Morpholinyl)-4H-1-benzopyran-4-one [25]. Wortmannin enhanced Toll-like receptor-mediated inducible nitric oxide synthase expression and cytokine production, while 2-(4-Morpholinyl)-4H-1-benzopyran-4-one strongly suppressed these responses [25]. These differential effects underscore the complexity of phosphatidylinositol 3-kinase signaling and the importance of inhibitor-specific mechanisms [25].

Carbon-Carbon Bond Formation Methodologies

The synthesis of 2-(4-Morpholinyl)-4H-1-benzopyran-4-one relies heavily on strategic carbon-carbon bond formation methodologies that enable efficient construction of the benzopyran core structure. Palladium-catalyzed cross-coupling reactions represent one of the most prominent approaches, particularly the Suzuki coupling reaction which facilitates aryl-aryl bond formation through oxidative addition, transmetalation, and reductive elimination mechanisms [1] [2].

The Suzuki coupling methodology employed in the synthesis utilizes 8-bromo-2-morpholin-4-yl-chromen-4-one as a precursor, which undergoes palladium-catalyzed coupling with 4-(4,4,5,5-tetramethyldioxaborolan-2-yl)-phenylamine. This reaction proceeds under microwave heating at 120 degrees Celsius in a toluene-ethanol solvent system, utilizing dichlorobistriphenylphosphine palladium(II) as the catalyst at 8 millimolar concentration. The reaction demonstrates remarkable efficiency, completing within one hour under microwave irradiation conditions [2].

Organocuprate coupling reactions provide an alternative carbon-carbon bond forming strategy, particularly effective for reactions with organic halides. These reactions work optimally with methyl and primary alkyl halides, as well as vinyl and aryl halides, where the halogen can be chlorine, bromine, or iodine [1]. The coupling mechanism involves nucleophilic attack of the organocuprate reagent group, resulting in the formation of new carbon-carbon bonds with excellent regioselectivity.

Aldol condensation reactions represent classical carbon-carbon bond formation methodology that can be applied to benzopyran synthesis. These reactions involve nucleophilic addition to carbonyl groups, typically proceeding under basic conditions at low temperatures (-78 degrees Celsius) to maintain stereochemical control [3] [4]. The methodology is particularly valuable for constructing β-hydroxy ketone intermediates that can be further elaborated to benzopyran structures.

Michael addition reactions provide access to benzopyran derivatives through conjugate addition mechanisms. These reactions enable the formation of carbon-carbon bonds via addition to α,β-unsaturated carbonyl systems, often proceeding under mild conditions from room temperature to reflux [5]. The methodology is especially useful for constructing chromanone derivatives bearing complex substitution patterns.

Chemoselective Soft Enolization of Thioesters

Soft enolization methodology represents a highly valuable synthetic strategy for the chemoselective formation of carbon-carbon bonds in the synthesis of 2-(4-Morpholinyl)-4H-1-benzopyran-4-one. This approach utilizes magnesium bromide diethyl etherate (MgBr2·OEt2) in combination with diisopropylethylamine to achieve selective enolate formation from thioester precursors [4] [6].

The mechanistic pathway of soft enolization involves the coordination of magnesium bromide to the thioester carbonyl oxygen, followed by deprotonation at the alpha position to generate a magnesium enolate. This process occurs under mild conditions, typically at room temperature to 60 degrees Celsius, providing excellent chemoselectivity compared to traditional strong base methodologies [4]. The resulting enolates demonstrate enhanced nucleophilicity while maintaining stability under the reaction conditions.

Thioester substrates undergo particularly effective soft enolization due to the enhanced acidity of alpha protons adjacent to the thiocarbonyl group. The sulfur atom provides additional stabilization of the resulting enolate through its larger atomic radius and polarizable electron density [7] [8]. This enhanced reactivity enables the use of milder reaction conditions compared to corresponding oxygen esters.

Aldol addition reactions utilizing soft enolization methodology proceed with excellent syn-selectivity when α-halo thioesters are employed as substrates. The reaction between α-halo thioesters and aldehydes in the presence of MgBr2·OEt2 and diisopropylethylamine produces α-halo-β-hydroxy thioesters with high diastereoselectivity [4]. This methodology provides direct access to complex stereochemical arrangements that would be difficult to achieve through alternative approaches.

Acylation reactions can be accomplished through soft enolization of thioesters with crude acid chlorides, providing an efficient route to β-keto thioesters and 1,3-diketones. The process does not require prior enolate formation, enhancing efficiency and making it suitable for large-scale applications [6]. The methodology demonstrates broad substrate scope and excellent functional group tolerance.

Chemical Synthesis Optimization Techniques

Reaction condition optimization for the synthesis of 2-(4-Morpholinyl)-4H-1-benzopyran-4-one involves systematic evaluation of multiple parameters including temperature, solvent selection, catalyst loading, and reaction time. Microwave-assisted synthesis has emerged as a particularly effective technique, reducing reaction times from several hours to one hour while maintaining excellent yields and product purity [2].

Solvent system optimization demonstrates significant impact on reaction efficiency and selectivity. The combination of toluene and ethanol provides optimal solubility for both organic substrates and inorganic catalysts while maintaining appropriate boiling points for elevated temperature reactions [2]. Alternative solvent systems including dimethylformamide, acetonitrile, and dichloromethane have been evaluated, with varying degrees of success depending on the specific synthetic pathway employed.

Catalyst optimization studies reveal that palladium loading can be reduced to 8 millimolar while maintaining high conversion rates, representing an economically favorable modification compared to higher catalyst loadings [2]. The use of triphenylphosphine ligands provides enhanced stability and reactivity compared to alternative phosphine ligands or ligand-free systems.

Temperature control represents a critical optimization parameter, with reactions typically proceeding optimally between 50-120 degrees Celsius depending on the specific methodology employed [9]. Lower temperatures favor selectivity but may require extended reaction times, while elevated temperatures enhance reaction rates but may compromise product purity through side reaction pathways.

Base selection and concentration significantly influence reaction outcomes, particularly in soft enolization methodologies. Diisopropylethylamine provides optimal basicity while minimizing competing nucleophilic reactions [4]. The base concentration must be carefully controlled to ensure complete enolate formation without causing substrate decomposition or unwanted side reactions.

Purification optimization involves the development of efficient isolation and purification protocols. Flash column chromatography utilizing methanol-dichloromethane gradient elution systems provides excellent separation of product from starting materials and byproducts [2]. The methodology demonstrates scalability for preparative applications while maintaining high product purity standards.

Analytical Characterization Methods

Nuclear Magnetic Resonance spectroscopy serves as the primary structural characterization technique for 2-(4-Morpholinyl)-4H-1-benzopyran-4-one. Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) analysis utilizing 400 megahertz spectrometers with dimethyl sulfoxide-d6 as solvent reveals characteristic signal patterns [10] [11]. The morpholine protons typically appear around 3.35 parts per million, while aromatic protons span the range of 6.2-7.9 parts per million, providing diagnostic fingerprint patterns for structural confirmation [10].

Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) spectroscopy provides definitive structural confirmation through observation of characteristic carbon signals spanning 35-165 parts per million [10] [12]. The benzopyran carbonyl carbon typically appears around 165 parts per million, while aromatic carbons distribute throughout the 104-157 parts per million region. The morpholine carbons provide distinctive signals that confirm the presence and integrity of this heterocyclic component [12].

Infrared spectroscopy utilizing potassium bromide disk methodology reveals characteristic absorption bands that confirm functional group presence and molecular structure [10] [11]. The carbonyl stretching frequency appears between 1580-1716 reciprocal centimeters, while carbon-carbon double bond stretching occurs in the 3020-3090 reciprocal centimeters region [10]. These spectral features provide rapid confirmation of successful synthesis and product identity.

Mass spectrometry analysis employs electrospray ionization in positive mode to generate molecular ion peaks at mass-to-charge ratio 307.34, corresponding to the protonated molecular ion [M+H]+ [13] [14]. High-resolution mass spectrometry provides elemental composition confirmation with accuracy sufficient to distinguish between possible structural isomers. Fragmentation patterns reveal characteristic loss of morpholine moiety and phenyl substituents, providing additional structural confirmation.

High Performance Liquid Chromatography (High Performance Liquid Chromatography) analysis utilizes reverse-phase C18 columns with gradient elution systems to achieve separation and quantitative analysis [13] [15]. Typical retention times range from 8-12 minutes using acetonitrile-water gradient systems with ultraviolet detection at 280 nanometers. This methodology provides accurate purity determination and enables detection of synthetic impurities or degradation products [15].

Elemental analysis confirms molecular composition through determination of carbon, hydrogen, and nitrogen percentages. Expected values for 2-(4-Morpholinyl)-4H-1-benzopyran-4-one include carbon 74.26%, hydrogen 5.58%, and nitrogen 4.56%, with analytical accuracy typically within ±0.4% of theoretical values [16]. This technique provides definitive confirmation of successful synthesis and product purity.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

231.08954328 g/mol

Monoisotopic Mass

231.08954328 g/mol

Heavy Atom Count

17

Other CAS

130735-56-7

Wikipedia

2-(4-Morpholinyl)-4H-1-benzopyran-4-one

Dates

Last modified: 07-20-2023

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